1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone
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Overview
Description
1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound that features a brominated pyridine ring and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Ethanone Linker: The brominated pyridine is then reacted with an appropriate ethanone derivative under conditions such as Friedel-Crafts acylation.
Coupling with Quinoline: The final step involves coupling the brominated ethanone intermediate with quinoline, often using a palladium-catalyzed cross-coupling reaction like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of cheaper reagents, and recycling of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)-2-(quinolin-4-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
1-(6-Methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(6-Bromopyridin-2-yl)-2-(quinolin-4-yl)ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C16H11BrN2O |
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Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H11BrN2O/c17-16-7-3-6-14(19-16)15(20)10-11-8-9-18-13-5-2-1-4-12(11)13/h1-9H,10H2 |
InChI Key |
ZPEPSHFZIXOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
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